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molecular formula C8H8N4O3 B8449473 1-(Azidomethyl)-3-methoxy-5-nitrobenzene

1-(Azidomethyl)-3-methoxy-5-nitrobenzene

Cat. No. B8449473
M. Wt: 208.17 g/mol
InChI Key: VAASHXIEMLJEMK-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

PPh3 (0.0707 g, 0.27 mmol, 1.1 eq) was added to a stirred solution of 1-(azidomethyl)-3-methoxy-5-nitrobenzene (synthesis described herein) in 5 ml THF. After 5 min 1 ml of water was added, and the reaction was stirred overnight. The solvent was removed in vacuo. The residue was dissolved in EtOAc and extracted with 1N HCl (×1). The aqueous layer was adjusted to pH>8 with 1N NaOH and extracted with EtOAc (×1). This organic fraction was washed with brine (×1) and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo to yield 0.030 g (0.16 mmol, 67% yield) of the product.
Name
Quantity
0.0707 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[N:20]([CH2:23][C:24]1[CH:29]=[C:28]([N+:30]([O-:32])=[O:31])[CH:27]=[C:26]([O:33][CH3:34])[CH:25]=1)=[N+]=[N-].O>C1COCC1>[CH3:34][O:33][C:26]1[CH:25]=[C:24]([CH2:23][NH2:20])[CH:29]=[C:28]([N+:30]([O-:32])=[O:31])[CH:27]=1

Inputs

Step One
Name
Quantity
0.0707 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (×1)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×1)
WASH
Type
WASH
Details
This organic fraction was washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)[N+](=O)[O-])CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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